

Application Notes and Protocols: Synthesis of Diene-Iron Tricarbonyl Complexes using Iron Pentacarbonyl

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Compound of Interest

Compound Name: Iron pentacarbonyl

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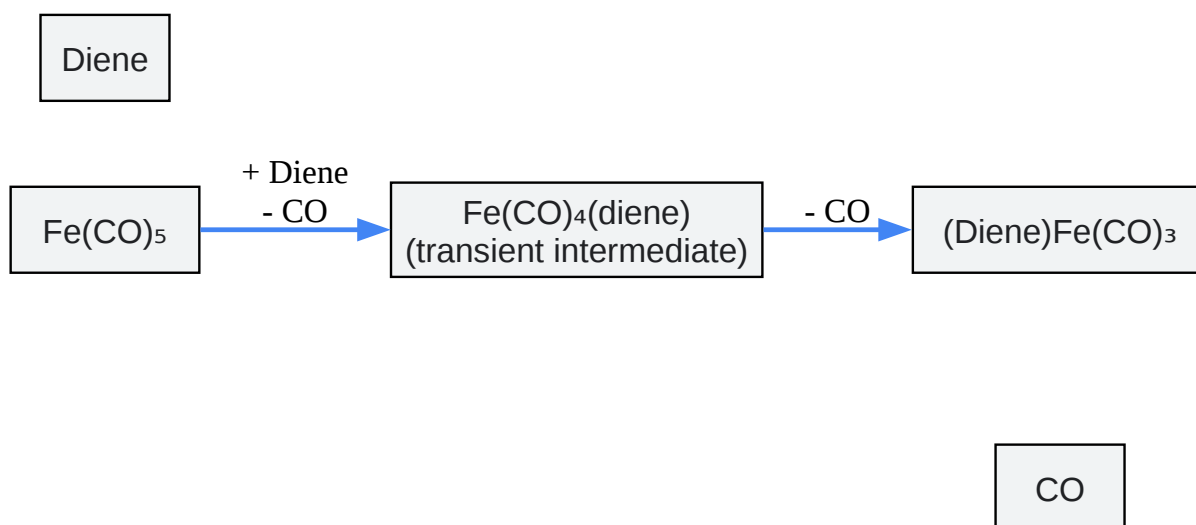
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Introduction

Diene-iron tricarbonyl complexes are versatile reagents in organic synthesis, primarily utilized for the protection of dienes and for directing stereoselective reactions.[1][2][3] The tricarbonyliron group shields one face of the diene, allowing for controlled functionalization.[1] This document provides detailed protocols for the synthesis of these complexes using **iron pentacarbonyl** ($\text{Fe}(\text{CO})_5$), a common and effective iron source.

General Reaction Mechanism

The synthesis of (diene)iron tricarbonyl complexes from **iron pentacarbonyl** typically proceeds through the displacement of two carbonyl ligands by the diene. This can be achieved either thermally or photochemically.[2] The iron atom coordinates to the diene in a η^4 -fashion. For 1,4-dienes, an isomerization to the conjugated 1,3-diene occurs upon complexation.[4]



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Caption: General reaction mechanism for the formation of a (diene)iron tricarbonyl complex.

Experimental Protocols

Protocol 1: Synthesis of (η^4 -1,3-Butadiene)iron Tricarbonyl

This protocol is adapted from the original synthesis by Reihlen et al. (1930) and subsequent modifications.^[5]

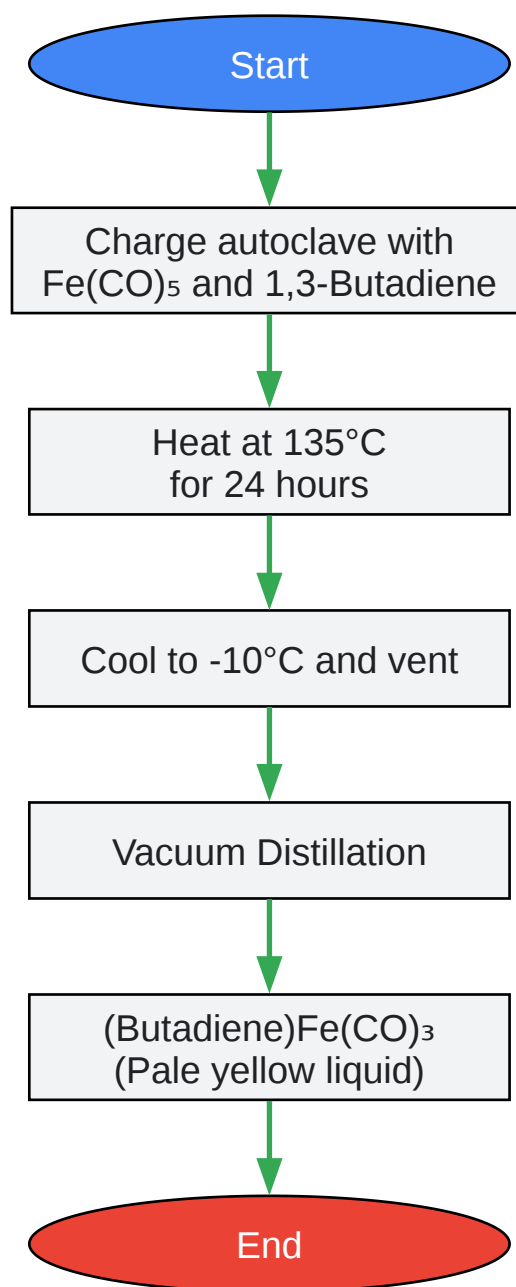
Materials:

- **Iron pentacarbonyl** ($\text{Fe}(\text{CO})_5$)
- 1,3-Butadiene
- High-pressure reaction vessel (autoclave)
- Inert solvent (e.g., benzene or hexanes) - Caution: Benzene is a known carcinogen and should be handled in a fume hood with appropriate personal protective equipment.^[6]
- Standard glassware for distillation under reduced pressure

Procedure:

- In a fume hood, carefully charge a high-pressure reaction vessel with **iron pentacarbonyl**.
- Cool the vessel to a low temperature (e.g., -78 °C) and condense a molar excess of 1,3-butadiene into the vessel.[\[5\]](#)
- Seal the vessel and heat it to approximately 135 °C for 24 hours.[\[5\]](#)
- After cooling the vessel to -10 °C, carefully vent any unreacted butadiene in a fume hood.
- The remaining liquid residue is then purified by vacuum distillation.[\[5\]](#)
- The product, (η^4 -1,3-butadiene)iron tricarbonyl, is a pale yellow liquid.[\[5\]](#)

Workflow Diagram:



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Caption: Experimental workflow for the synthesis of (butadiene)iron tricarbonyl.

Protocol 2: Synthesis of (η^4 -Cyclobutadiene)iron Tricarbonyl from a Dihalocyclobutene

This method is a convenient route for preparing the cyclobutadiene complex, as free cyclobutadiene is highly unstable.[6] The synthesis utilizes diiron nonacarbonyl ($\text{Fe}_2(\text{CO})_9$),

which serves as a source of the $\text{Fe}(\text{CO})_3$ moiety and is often generated in situ from $\text{Fe}(\text{CO})_5$ or used directly.

Materials:

- cis-3,4-Dichlorocyclobutene
- Diiron nonacarbonyl ($\text{Fe}_2(\text{CO})_9$)
- Anhydrous benzene - Caution: Benzene is a known carcinogen.[6]
- Standard laboratory glassware for inert atmosphere reactions
- Filtration apparatus
- Rotary evaporator
- Fractional distillation apparatus

Procedure:

- Set up a flask with a condenser and a nitrogen inlet.
- Add cis-3,4-dichlorocyclobutene and anhydrous benzene to the flask.[6]
- While stirring under a nitrogen atmosphere, add an initial portion of diiron nonacarbonyl.[6]
- Heat the mixture to 50-55 °C. A vigorous evolution of carbon monoxide will be observed.[6]
- As the gas evolution subsides, add more diiron nonacarbonyl in portions until the reaction is complete (no more CO evolution).[6]
- Stir the reaction mixture for an additional hour at 50 °C.[6]
- Cool the mixture and filter it through a pad of celite or filter aid to remove insoluble iron byproducts. Wash the residue with pentane.
- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

- The crude product is purified by fractional distillation under high vacuum to yield (η^4 -cyclobutadiene)iron tricarbonyl as a pale yellow oil.[6] A significant forerun of **iron pentacarbonyl** will be collected before the product.[7]

Troubleshooting:

- A green or brown discoloration of the product indicates the presence of triiron dodecacarbonyl ($\text{Fe}_3(\text{CO})_{12}$). This can be removed by column chromatography on alumina with pentane or hexane as the eluent.[7]

Quantitative Data

The following tables summarize typical yields and spectroscopic data for selected diene-iron tricarbonyl complexes.

Table 1: Reaction Yields

Diene Complex	Starting Diene	Iron Source	Yield (%)	Reference
(η^4 -1,3-Butadiene) $\text{Fe}(\text{CO})_3$	1,3-Butadiene	$\text{Fe}(\text{CO})_5$	Moderate	[5]
(η^4 -Cyclobutadiene) $\text{Fe}(\text{CO})_3$	cis-3,4-Dichlorocyclobutene	$\text{Fe}_2(\text{CO})_9$	45-46	[6]
(η^4 -1,3-Cyclohexadiene) $\text{Fe}(\text{CO})_3$	1,3- or 1,4-Cyclohexadiene	$\text{Fe}(\text{CO})_5$	Moderate	[8]
Substituted Cyclohexadiene Complexes	Substituted 1,4-Dienes	$\text{Fe}(\text{CO})_5$	up to 80	[8]

Table 2: Spectroscopic Data

Complex	IR $\nu(\text{CO})$ (cm^{-1})	^{13}C NMR (ppm)	Reference
(η^4 -1,3-Butadiene) $\text{Fe}(\text{CO})_3$	~2055, 1985, 1975	211.3 (CO), 85.8 (C2, C3), 39.9 (C1, C4)	[9]
(η^4 -Cyclobutadiene) $\text{Fe}(\text{CO})_3$	2058, 1990	210.0 (CO), 63.8 (C1-C4)	[6]
(η^4 -1,3-Cyclohexadiene) $\text{Fe}(\text{CO})_3$	2048, 1977	212.0 (CO), 86.0 (C2, C3), 60.0 (C1, C4), 23.0 (C5, C6)	[3]
(η^4 -Norbornadiene) $\text{Fe}(\text{CO})_3$	2038, 1972	Single CO peak at accessible temperatures	[10]

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Applications in Synthesis

The primary utility of diene-iron tricarbonyl complexes lies in their ability to undergo stereoselective reactions. The $\text{Fe}(\text{CO})_3$ group effectively blocks one face of the diene, directing the approach of electrophiles and nucleophiles to the opposite face.[1] This has been exploited in the synthesis of complex natural products.[1] Furthermore, the iron moiety can stabilize adjacent carbocations, forming (dienyl)iron cations, which are versatile electrophiles.[11] The diene can be liberated from the iron complex using oxidizing agents like ceric ammonium nitrate.[2][3]

Logical Relationship Diagram:

Caption: Synthetic utility of diene-iron tricarbonyl complexes.

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